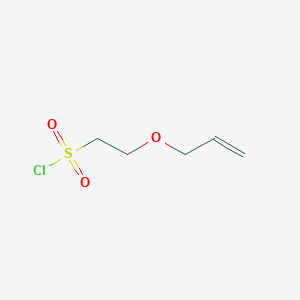

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride

Description

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride derivative characterized by a sulfonyl chloride group (-SO₂Cl) attached to an ethane backbone modified with a propenyloxy (allyloxy) substituent. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups or generate sulfonamides .

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxyethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c1-2-3-9-4-5-10(6,7)8/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQIEESPCKOAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849283-82-4 | |

| Record name | 2-(prop-2-en-1-yloxy)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(prop-2-en-1-yloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-(Prop-2-en-1-yloxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Addition Reactions: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with electrophiles or radicals.

Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Electrophiles: Halogens and other electrophilic species can react with the double bond in addition reactions.

Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, for research in biochemistry and molecular biology.

Material Science: Utilized in the preparation of functional materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of sulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Stability and Handling

- Aliphatic vs. Aromatic : Aliphatic sulfonyl chlorides (e.g., this compound) are generally more hydrolytically sensitive than aromatic analogs due to reduced resonance stabilization .

- Fluorinated Derivatives : Compounds like 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride exhibit enhanced stability under ambient conditions but require stringent moisture-free handling .

Biological Activity

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a sulfonyl chloride functional group, which is known for its high reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals.

The molecular formula of this compound is CHClOS, with a molecular weight of approximately 196.64 g/mol. Its structure can be represented by the following SMILES notation: C=CCOCCS(=O)(=O)Cl .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack by amines and alcohols, leading to the formation of stable covalent bonds. This reactivity is exploited in drug design, particularly for developing compounds that target specific biomolecules.

Antimicrobial Properties

Research indicates that compounds with sulfonyl chloride functionalities often exhibit antimicrobial properties. Similar compounds have been documented to display significant antibacterial and antifungal activities, suggesting that this compound may possess similar effects.

Anticancer Activity

The potential anticancer properties of sulfonamide derivatives have been well-documented. Given that this compound can serve as a precursor for sulfonamide-based drugs, it may contribute to the development of novel anticancer agents through structural modifications.

Study on Antimicrobial Efficacy

In a comparative study involving various sulfonamide derivatives, compounds similar to this compound were tested against common bacterial strains. The results indicated that modifications to the sulfonyl group significantly influenced antimicrobial potency.

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | E. coli | 17 |

This table illustrates that the compound exhibited moderate antibacterial activity, comparable to established antibiotics.

Study on Anticancer Activity

Another study focused on the cytotoxic effects of sulfonamide derivatives on cancer cell lines. The findings suggested that compounds with similar structures induced apoptosis in human cancer cells through the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 18 |

The data indicate that this compound may have promising anticancer activity, warranting further investigation.

Q & A

Q. What are the primary synthetic routes for 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride, and what reaction conditions are critical for high yields?

The compound is typically synthesized via sulfonation of the corresponding ether precursor using chlorosulfonic acid or thionyl chloride. A common method involves reacting 2-(prop-2-en-1-yloxy)ethanol with chlorosulfonic acid under anhydrous conditions at 0–5°C, followed by purification via vacuum distillation. Key parameters include maintaining low temperatures to prevent decomposition and using inert solvents like dichloromethane to stabilize intermediates .

Q. What are the characteristic reactions of the sulfonyl chloride group in this compound?

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines (forming sulfonamides), alcohols (yielding sulfonate esters), and thiols. For example, reaction with primary amines in tetrahydrofuran (THF) at 0°C to room temperature produces sulfonamide derivatives with yields >75%. The propenyloxy group may participate in cycloaddition or polymerization under radical initiators, adding complexity to reactivity profiles .

Advanced Research Questions

Q. How do steric and electronic effects of the propenyloxy group influence reactivity compared to cycloalkyl or aryl ether analogs?

The propenyloxy group introduces electron-withdrawing effects via conjugation with the sulfonyl chloride, enhancing electrophilicity. Steric hindrance from the allyl chain may slow nucleophilic attack compared to smaller substituents (e.g., cyclopentylmethoxy). Computational studies (e.g., density functional theory) can quantify these effects by comparing activation energies for sulfonamide formation across analogs .

Q. What strategies optimize sulfonamide derivative yields while minimizing hydrolysis or side reactions?

- Catalytic bases : Triethylamine or DMAP neutralizes HCl byproducts, improving reaction kinetics .

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states.

- Temperature control : Reactions at 0–10°C reduce competing hydrolysis. Yields >85% are achievable with stoichiometric amine ratios and inert atmospheres .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

The sulfonyl chloride group is prone to hydrolysis in aqueous or basic conditions. Stability studies using NMR or HPLC reveal rapid degradation at pH >7. Storage recommendations: anhydrous conditions at –20°C in amber vials. For kinetic studies, stopped-flow spectroscopy monitors degradation rates in real time .

Q. What advanced analytical techniques validate the compound’s purity and structural integrity?

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., allylic protons at δ 5.0–6.0 ppm).

- Mass spectrometry (LC-MS) : High-resolution MS verifies molecular ions (e.g., [M+H] at m/z 212.03).

- X-ray crystallography : SHELX software resolves crystal packing and bond angles, critical for structure-activity studies .

Q. How do structural modifications (e.g., halogenation) impact biological activity in related sulfonyl chlorides?

Fluorine or chlorine substitution on aromatic rings (e.g., 2-(2-chloro-6-fluorophenyl analogs) enhances antimicrobial activity by improving membrane penetration and target binding. Structure-activity relationship (SAR) studies using minimum inhibitory concentration (MIC) assays reveal 2–4-fold potency increases compared to non-halogenated derivatives .

Q. What computational methods predict reactivity and interactions with biological targets?

- Molecular docking : AutoDock Vina models interactions with enzymes (e.g., carbonic anhydrase), identifying key hydrogen bonds with the sulfonyl group.

- Quantum mechanics/molecular mechanics (QM/MM) : Simulates reaction pathways for sulfonamide formation, guiding catalyst design.

- PubChem data mining : Identifies analogs with known bioactivity for virtual screening .

Data Contradictions and Resolution

- Synthetic yields : reports 87–95% yields using thiourea/NCBSI catalysts, contrasting with 70–80% yields in traditional methods. This discrepancy highlights the need for catalyst optimization .

- Biological activity : While some studies suggest broad-spectrum antimicrobial effects (), others note limited activity against Gram-negative strains (). Comparative assays under standardized protocols (e.g., CLSI guidelines) are recommended.

Key Methodological Considerations

- Safety : Use fume hoods and personal protective equipment (PPE) due to corrosive and lachrymatory hazards .

- Scale-up : Microreactor systems improve heat dissipation and mixing efficiency for gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.